molecular formula C11H17ClN2O B12901141 (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride

(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride

Cat. No.: B12901141
M. Wt: 228.72 g/mol
InChI Key: HYFNMKTVGXPNQO-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride typically involves the reaction of appropriate amines with alkyl cyanoacetates under controlled conditions. One common method involves the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method includes stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is unique due to its specific chiral structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-3-phenylbutanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H2,13,14);1H/t9-;/m1./s1

InChI Key

HYFNMKTVGXPNQO-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)[C@@H](C(=O)N)N.Cl

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.